molecular formula C14H9ClO4 B1416463 3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid CAS No. 1181596-03-1

3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid

Cat. No. B1416463
M. Wt: 276.67 g/mol
InChI Key: NTLUFPJEGYDILE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, “1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties” have been synthesized via a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of a related compound, “3-(benzo[d][1,3]dioxol-5-yl)acryloyl chloride”, has been reported. Its molecular formula is C10H7ClO3, with an average mass of 210.614 Da and a monoisotopic mass of 210.008377 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include cross-coupling reactions with palladium complexes and azides . Additionally, the synthesis of “1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties” involves a Pd-catalyzed C-N cross-coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, “Benzo[d][1,3]dioxol-5-ylboronic acid” has a molecular weight of 165.94 g/mol and a melting point of 226 °C .

Scientific Research Applications

Structural Analysis and Molecular Interaction

  • A novel pyrazole derivative incorporating 3-(benzo[d][1,3]dioxol-5-yl) was synthesized, characterized by NMR and mass spectral analysis, and confirmed by X-ray diffraction studies. This study highlighted the compound's molecular structure and interactions, contributing to the understanding of its chemical properties (Naveen et al., 2018).

Biodegradation Studies

  • Research on a pseudomonad capable of degrading 3-chlorobenzoic acid as a sole carbon source highlights the potential for bioremediation of environmental contaminants related to chlorobenzoic acids (Dorn et al., 2004).
  • Comparative characterization of 3-chlorobenzoate degradation by Rhodococcus opacus strains revealed different pathways for decomposition, providing insight into microbial processes for environmental decontamination (Solyanikova et al., 2019).

Photodecomposition and Chemical Behavior

  • A study on the photodecomposition of chlorobenzoic acids, including 3-chlorobenzoic acid, under ultraviolet irradiation, provided insights into their chemical behavior and potential environmental impact (Crosby & Leitis, 1969).

Thermodynamic and Phase Behavior

  • Research on the phase behavior of chlorobenzoic acids using Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) contributed to the understanding of these compounds in pharmaceutical processes and environmental scenarios (Reschke et al., 2016).

Antimicrobial and Anti-Proliferative Properties

  • A study synthesized thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety and evaluated their antimicrobial and anti-proliferative activities, indicating potential pharmaceutical applications (Mansour et al., 2020).

Photoinitiator for Polymerization

  • A derivative of 1,3-benzodioxole, related to 3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid, was synthesized and characterized for its role as a photoinitiator in free radical polymerization, demonstrating applications in materials science (Kumbaraci et al., 2012).

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-4-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO4/c15-11-3-1-9(14(16)17)5-10(11)8-2-4-12-13(6-8)19-7-18-12/h1-6H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLUFPJEGYDILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653543
Record name 3-(2H-1,3-Benzodioxol-5-yl)-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid

CAS RN

1181596-03-1
Record name 3-(2H-1,3-Benzodioxol-5-yl)-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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